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Compound of Interest

Compound Name: 4-(Methylamino)phenol

Cat. No.: B085996

This guide provides a comprehensive overview of the spectroscopic data for 4-
(Methylamino)phenol, a compound of interest in pharmaceutical and chemical research. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-
Visible (UV-Vis) spectroscopic characteristics, complete with experimental protocols and data
presented for clarity and comparative analysis by researchers, scientists, and drug
development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the proton (*H) and carbon-13 (*3C) NMR data for 4-
(Methylamino)phenol.

1.1. *H NMR Spectroscopic Data

The 'H NMR spectrum of 4-(Methylamino)phenol provides information about the chemical
environment of the hydrogen atoms in the molecule.
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Chemical Shift (3,

Proton Assignment Multiplicity Integration
ppm)
-OH 4.0-7.0 Broad Singlet 1H
Aromatic H (C2-H, ]
6.60-6.80 Multiplet 2H
C6-H)
Aromatic H (C3-H, )
6.50-6.70 Multiplet 2H
C5-H)
-NH 3.0-5.0 Broad Singlet 1H
-CHs 2.75 Singlet 3H

1.2. 13C NMR Spectroscopic Data

The 13C NMR spectrum reveals the different carbon environments within the 4-

(Methylamino)phenol molecule.

Carbon Assignment

Chemical Shift (8, ppm)

C1 (-OH) 149.0-151.0
C4 (-NHCH:) 140.0-142.0
C2, C6 115.0-117.0
C3,C5 114.0-116.0
-CHs 30.0-32.0

1.3. Experimental Protocol for NMR Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 4-(Methylamino)phenol is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent. Common solvents for phenols include
deuterated chloroform (CDCIs), dimethyl sulfoxide (DMSO-ds), or acetone-de.[1]
Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift

referencing (0.0 ppm).[1]
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 Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of
300 MHz or higher, is used for analysis.

o Data Acquisition:

o 'H NMR: A standard one-dimensional proton NMR experiment is performed. The spectral
width is set to encompass all expected proton resonances (typically 0-12 ppm). A sufficient
number of scans are acquired to achieve a good signal-to-noise ratio.

o 13C NMR: A proton-decoupled 3C NMR experiment is conducted. The spectral width is set
to cover the expected carbon chemical shift range (typically 0-200 ppm). A larger number
of scans are generally required for 13C NMR due to the lower natural abundance of the 13C

isotope.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain
the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are
referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

2.1. IR Spectroscopic Data

The IR spectrum of 4-(Methylamino)phenol shows characteristic absorption bands for its

functional groups.
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Functional Group

Wavenumber (cm~1) _ Intensity
Assignment
3200-3600 O-H stretch (phenol) Strong, Broad
3300-3500 N-H stretch (secondary amine)  Medium
3000-3100 Aromatic C-H stretch Medium
2850-2960 Aliphatic C-H stretch (-CHs) Medium
1500-1600 Aromatic C=C ring stretch Medium to Strong
1200-1300 C-O stretch (phenol) Strong
1150-1250 C-N stretch Medium

Note: The broadness of the O-H stretch is due to hydrogen bonding.[2]
2.2. Experimental Protocol for IR Spectroscopy
e Sample Preparation:

o Solid Sample (KBr Pellet): A small amount of 4-(Methylamino)phenol is finely ground with
dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet
using a hydraulic press.

o Nujol Mull: The solid sample is ground with a few drops of Nujol (mineral oil) to form a
paste, which is then spread between two salt plates (e.g., NaCl or KBr).

o Solution: A dilute solution of the compound is prepared in a suitable solvent (e.g.,
chloroform, carbon tetrachloride) and placed in a liquid sample cell.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

o Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first
recorded. The sample is then placed in the beam path, and the sample spectrum is
recorded. The instrument software automatically subtracts the background to produce the
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final absorbance or transmittance spectrum. The typical scanning range is from 4000 to 400
cm~L,

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for compounds with conjugated systems.

3.1. UV-Vis Spectroscopic Data

The UV-Vis spectrum of 4-(Methylamino)phenol is characterized by absorption maxima
(Amax) corresponding to 1T - TT* transitions in the aromatic ring.

Molar Absorptivity (g,
Solvent Amax (nm)

L-mol~t-.cm~1)
Methanol ~230, ~290 Not specified
Ethanol ~232, ~295 Not specified
Water ~228, ~288 Not specified

Note: The position and intensity of the absorption bands can be influenced by the solvent
polarity and pH.[3]

3.2. Experimental Protocol for UV-Vis Spectroscopy

o Sample Preparation: A dilute solution of 4-(Methylamino)phenol is prepared using a UV-
transparent solvent (e.g., methanol, ethanol, or water). The concentration is adjusted to
ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to
1.0).

e Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

o Data Acquisition: A cuvette containing the pure solvent is placed in the reference beam path,
and a cuvette with the sample solution is placed in the sample beam path. The spectrum is
recorded over a specific wavelength range, typically from 200 to 400 nm. The instrument
measures the absorbance of the sample as a function of wavelength.
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Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 4-(Methylamino)phenol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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